1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-

CAS No.: 105214-13-9

Cat. No.: VC19186824

Molecular Formula: C4Cl2F8O4S2

Molecular Weight: 399.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105214-13-9 |

|---|---|

| Molecular Formula | C4Cl2F8O4S2 |

| Molecular Weight | 399.1 g/mol |

| IUPAC Name | 1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride |

| Standard InChI | InChI=1S/C4Cl2F8O4S2/c5-19(15,16)3(11,12)1(7,8)2(9,10)4(13,14)20(6,17)18 |

| Standard InChI Key | YTQKRFHUQIIFJB-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

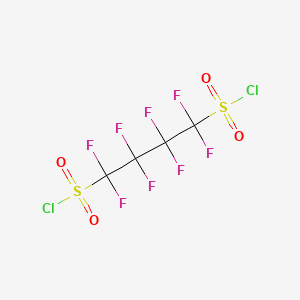

The compound’s IUPAC name, 1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride, reflects its substitution pattern: a four-carbon chain fully substituted with fluorine atoms at positions 1–4, terminated by sulfonyl chloride groups at both ends. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 105214-13-9 | |

| Molecular Formula | ||

| Molecular Weight | 399.1 g/mol | |

| InChIKey | YTQKRFHUQIIFJB-UHFFFAOYSA-N | |

| SMILES | C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F |

The SMILES string and InChIKey underscore the symmetry of the molecule, with fluorine atoms occupying all available hydrogen positions on the butane backbone. This perfluorination confers exceptional chemical stability and resistance to thermal degradation.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are sparse in publicly available literature, analogous fluorinated sulfonyl chlorides exhibit characteristic peaks:

Computational studies using density functional theory (DFT) predict a staggered conformation for the butane chain, minimizing steric clashes between adjacent fluorines. The sulfonyl chloride groups adopt a tetrahedral geometry, with bond lengths consistent with standard sulfonyl derivatives ().

Synthesis and Industrial Production

Conventional Synthetic Routes

The primary synthesis involves 1,4-butanedithiol as the starting material, which undergoes successive fluorination and sulfonation steps:

-

Perfluorination: Treatment with elemental fluorine () under controlled conditions replaces all C-H bonds with C-F bonds.

-

Sulfonation: Reaction with chlorosulfonic acid () introduces sulfonic acid groups at both termini.

-

Chlorination: Thionyl chloride () converts sulfonic acids to sulfonyl chlorides.

Electrochemical Innovations

Recent advances in electrochemical synthesis offer a greener alternative. By applying an electric potential to a solution of 1,4-butanedithiol, KF, and HCl in acetonitrile, sulfonyl fluorides can be generated in situ . While this method has been demonstrated for simpler thiols, adaptation to 1,4-butanedisulfonyl dichloride remains experimental. Key advantages include:

-

Reduced reagent waste: Eliminates stoichiometric oxidants like .

-

Tunable selectivity: Voltage control minimizes over-oxidation to sulfonic acids .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl chloride groups are highly electrophilic, undergoing facile substitution with nucleophiles (e.g., amines, alkoxides):

This reactivity underpins its use in synthesizing sulfonamides, which are pivotal in pharmaceutical chemistry.

Polymerization and Crosslinking

The compound serves as a crosslinker in fluoropolymer production. When combined with perfluorinated diols, it forms polyesters with exceptional chemical resistance:

Such polymers find applications in corrosive environments (e.g., semiconductor manufacturing).

Industrial and Research Applications

Catalysis

The strong electron-withdrawing nature of the sulfonyl groups enhances the acidity of adjacent fluorines, enabling use as Lewis acid catalysts in Friedel-Crafts alkylations.

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability. For example, coordination with zinc ions yields porous materials for gas storage.

Recent Research Directions

Fluorine-Mediated Coupling Reactions

Studies explore its role in forming C-F bonds via radical pathways, leveraging the stability of perfluorinated intermediates .

Environmental Impact

Ongoing work assesses the biodegradability of fluorinated byproducts, addressing concerns about persistent organic pollutants (POPs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume